molecular formula C22H15F3N2 B10894023 1,3,5-tris(4-fluorophenyl)-4-methyl-1H-pyrazole

1,3,5-tris(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10894023
M. Wt: 364.4 g/mol
InChI Key: LCHXRZLXSCVDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(4-fluorophenyl)-4-methyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes three 4-fluorophenyl groups attached to a pyrazole ring with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tris(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 4-fluorobenzaldehyde, with hydrazine hydrate and acetylacetone under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions:

    Methylation: The final step involves the methylation of the pyrazole ring at the 4-position, which can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3,5-Tris(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-fluorophenyl)-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl groups can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-chlorophenyl)-4-methyl-1H-pyrazole: Similar structure but with chlorine atoms instead of fluorine.

    1,3,5-Tris(4-bromophenyl)-4-methyl-1H-pyrazole: Bromine atoms replace the fluorine atoms.

    1,3,5-Tris(4-methylphenyl)-4-methyl-1H-pyrazole: Methyl groups instead of fluorine atoms.

Uniqueness

1,3,5-Tris(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15F3N2

Molecular Weight

364.4 g/mol

IUPAC Name

1,3,5-tris(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15F3N2/c1-14-21(15-2-6-17(23)7-3-15)26-27(20-12-10-19(25)11-13-20)22(14)16-4-8-18(24)9-5-16/h2-13H,1H3

InChI Key

LCHXRZLXSCVDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.